1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione
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Overview
Description
Starting Material: 4-chlorophenyl-pyrrole-2,5-dione
Reagents: Thiophen-2-ylmethylamine, triethylamine
Conditions: Nucleophilic substitution to introduce the thiophen-2-ylmethylamino group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions
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Synthesis of Pyrrole-2,5-dione Core
Starting Material: Maleic anhydride
Reagents: Ammonium acetate, acetic acid
Conditions: Reflux in acetic acid to form pyrrole-2,5-dione
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Aqueous or organic solvents, varying temperatures
Products: Oxidized derivatives of the thiophene and pyrrole rings
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous conditions, low temperatures
Products: Reduced forms of the carbonyl groups
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varying solvents and temperatures
Products: Substituted derivatives on the aromatic rings
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature
Reduction: NaBH₄ in methanol at 0°C
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM)
Scientific Research Applications
1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties due to the presence of the thiophene ring.
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Biology
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
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Medicine
- Explored as a potential pharmaceutical intermediate for drug development.
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Industry
- Potential applications in the development of organic electronic materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl and thiophen-2-ylmethylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but with a phenylamino group instead of a thiophen-2-ylmethylamino group.
1-(4-chlorophenyl)-3-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of a thiophen-2-ylmethylamino group.
Uniqueness
1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione is unique due to the presence of the thiophen-2-ylmethylamino group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C15H11ClN2O2S |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophen-2-ylmethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-8,17H,9H2 |
InChI Key |
XFUHENJKPJGEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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